molecular formula C28H22N2S B186990 2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene CAS No. 92996-46-8

2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene

Cat. No. B186990
CAS RN: 92996-46-8
M. Wt: 418.6 g/mol
InChI Key: RQXOOKSFELPROF-UHFFFAOYSA-N
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Description

2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene (also known as BDT) is an organic compound that has been used in scientific research for its unique properties. It is a thiophene-based molecule that has been synthesized through various methods. BDT has been found to have potential applications in several areas of scientific research, including material science, organic electronics, and biomedicine.

Mechanism Of Action

The mechanism of action of BDT is not well understood, but it is believed to be related to its electronic and optical properties. BDT has been found to have a high electron affinity and a low ionization potential, which makes it suitable for use in electronic devices. It has also been found to have a high absorption coefficient, which makes it useful for imaging applications.

Biochemical And Physiological Effects

BDT has not been extensively studied for its biochemical and physiological effects. However, it has been found to be biocompatible and non-toxic, which makes it suitable for use in biomedical applications. BDT has also been found to have a high photostability, which makes it useful for imaging applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BDT in lab experiments is its unique electronic and optical properties, which make it suitable for use in a wide range of applications. BDT is also biocompatible and non-toxic, which makes it suitable for use in biomedical applications. However, one of the limitations of using BDT is its high cost, which can limit its use in some lab experiments.

Future Directions

There are several future directions for the study of BDT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of BDT for its potential applications in biomedical imaging and drug delivery systems. Additionally, BDT could be studied for its potential applications in energy storage devices and environmental sensors.

Synthesis Methods

BDT can be synthesized through various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. The most common method used for the synthesis of BDT is the Suzuki coupling method, which involves the reaction of 2,5-dibromo-3,4-diphenylthiophene with 4-aminophenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

BDT has been studied extensively for its potential applications in material science and organic electronics. It has been found to have unique electronic and optical properties that make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. BDT has also been studied for its potential applications in biomedicine, including drug delivery systems and imaging agents.

properties

CAS RN

92996-46-8

Product Name

2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene

Molecular Formula

C28H22N2S

Molecular Weight

418.6 g/mol

IUPAC Name

4-[5-(4-aminophenyl)-3,4-diphenylthiophen-2-yl]aniline

InChI

InChI=1S/C28H22N2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H,29-30H2

InChI Key

RQXOOKSFELPROF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N

Origin of Product

United States

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